molecular formula C14H16N4O3 B11212066 6-[3-Methyl-4-(propan-2-yl)phenoxy]-5-nitropyrimidin-4-amine

6-[3-Methyl-4-(propan-2-yl)phenoxy]-5-nitropyrimidin-4-amine

Cat. No.: B11212066
M. Wt: 288.30 g/mol
InChI Key: UAHQDODGRQQGBN-UHFFFAOYSA-N
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Description

6-[3-Methyl-4-(propan-2-yl)phenoxy]-5-nitropyrimidin-4-amine is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with a nitro group and an amine group, along with a phenoxy group that is further substituted with a methyl and an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-Methyl-4-(propan-2-yl)phenoxy]-5-nitropyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidine ring, nitration, and subsequent substitution reactions. One common method involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic conditions.

    Substitution Reactions: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction, often using a phenol derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

6-[3-Methyl-4-(propan-2-yl)phenoxy]-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major product is often the corresponding nitro compound.

    Reduction: The major product is typically the corresponding amine.

    Substitution: The major products depend on the nucleophile used but generally involve the replacement of the phenoxy group with the nucleophile.

Scientific Research Applications

6-[3-Methyl-4-(propan-2-yl)phenoxy]-5-nitropyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[3-Methyl-4-(propan-2-yl)phenoxy]-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-Methyl-4-(propan-2-yl)phenoxy]-5-nitropyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H16N4O3

Molecular Weight

288.30 g/mol

IUPAC Name

6-(3-methyl-4-propan-2-ylphenoxy)-5-nitropyrimidin-4-amine

InChI

InChI=1S/C14H16N4O3/c1-8(2)11-5-4-10(6-9(11)3)21-14-12(18(19)20)13(15)16-7-17-14/h4-8H,1-3H3,(H2,15,16,17)

InChI Key

UAHQDODGRQQGBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NC=NC(=C2[N+](=O)[O-])N)C(C)C

Origin of Product

United States

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